![molecular formula C25H40O6 B13970070 Glyceryl diacetate 1-linolenate CAS No. 55320-02-0](/img/structure/B13970070.png)
Glyceryl diacetate 1-linolenate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 1-linolenate can be synthesized through the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to improve the yield and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Glyceryl diacetate 1-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Formation of glyceryl monoacetate and linolenic alcohol.
Substitution: Formation of glyceryl derivatives with various functional groups.
Scientific Research Applications
Glyceryl diacetate 1-linolenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in lipid-based formulations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of bio-additives, cosmetics, and food products.
Mechanism of Action
The mechanism of action of glyceryl diacetate 1-linolenate involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed to release linolenic acid, which is a precursor for the synthesis of bioactive lipids such as prostaglandins and leukotrienes. These bioactive lipids play crucial roles in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Glyceryl diacetate:
Glyceryl monoacetate: A monoester of glycerol and acetic acid.
Glyceryl triacetate:
Uniqueness
Glyceryl diacetate 1-linolenate is unique due to the presence of linolenic acid, which imparts specific biological activities and potential health benefits. Unlike other glyceryl esters, it can serve as a source of essential fatty acids and contribute to the synthesis of bioactive lipids .
Biological Activity
Glyceryl diacetate 1-linolenate is a diester compound derived from glycerol and linolenic acid. This compound has garnered attention due to its unique biological properties and potential applications in various fields, including pharmaceuticals, cosmetics, and food science. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C25H40O6
- Molecular Weight : Approximately 436.58 g/mol
- Appearance : Colorless, viscous liquid
This compound is characterized by its emulsifying properties, which enhance the stability of oil-water mixtures, making it suitable for diverse applications in formulations requiring such characteristics.
Synthesis
The synthesis of this compound typically involves the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid. The general steps are as follows:
- Preparation of Reactants : Glycerol and linolenic acid are measured and combined.
- Esterification Reaction : Acetic anhydride or acetic acid is added to facilitate the reaction.
- Purification : The resulting product is purified to remove unreacted materials and by-products.
Biological Activity
This compound exhibits several notable biological activities attributed primarily to its linolenic acid component. These activities include:
- Antioxidant Properties : Linolenic acid is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.
- Enhancement of Drug Delivery : Its emulsifying properties improve the solubility and bioavailability of hydrophobic drugs, making it beneficial in pharmaceutical formulations.
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Glyceryl diacetate | C9H18O5 | Simpler structure; primarily a food additive |
Glyceryl linoleate | C25H42O6 | Similar structure; contains linoleic acid |
Glyceryl monolaurate | C15H30O4 | Known for antimicrobial properties; lacks omega-3 |
Glyceryl trilinoleate | C57H104O6 | Higher hydrophobicity; used in cosmetics |
This comparison highlights the unique characteristics of this compound that distinguish it from other glycerides, particularly its balanced hydrophilic-lipophilic nature.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound:
- Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting potential applications in formulations aimed at reducing oxidative stress .
- Anti-inflammatory Effects : Research indicated that this compound could inhibit pro-inflammatory cytokines in cultured human cells, pointing towards its utility in anti-inflammatory therapies.
- Wound Healing Applications : In animal models, formulations containing this compound showed enhanced wound healing properties, attributed to its ability to modulate inflammatory responses and promote cell proliferation .
Properties
CAS No. |
55320-02-0 |
---|---|
Molecular Formula |
C25H40O6 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
InChI Key |
JQOMERQMQGDKLK-AGRJPVHOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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